Potent HDAC1 and HDAC3 Isoform Inhibition: A Quantitative Distinction from Class Activity
Derivatives of 3,3-difluoro-1-methylcyclobutanecarboxylic acid exhibit potent and differentiated inhibition of specific histone deacetylase (HDAC) isoforms. Data show potent nanomolar activity against HDAC1 and HDAC3, while demonstrating significantly weaker (>10,000 nM) inhibition of HDAC6. This profile is a key differentiator from pan-HDAC inhibitors or compounds that selectively inhibit other isoforms [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC1: 25 nM; HDAC3-NCoR2: 16 nM; HDAC6: >10,000 nM |
| Comparator Or Baseline | HDAC6 inhibition (within same assay panel) shows drastically reduced potency |
| Quantified Difference | >400-fold difference between HDAC3 and HDAC6 inhibition (16 nM vs >10,000 nM) |
| Conditions | Inhibition of HDAC1, HDAC3-NCoR2, and HDAC6 in human HeLa cell nuclear extracts using Fluor-de-Lys as substrate, measured after 30 minutes by spectrophotometry. |
Why This Matters
This specific isoform selectivity profile (HDAC1/3 > HDAC6) is a critical design parameter for developing therapeutic agents with potentially reduced off-target toxicity and a more defined mechanism of action.
- [1] BindingDB. (2026). BDBM50379135 (CHEMBL2012818). Activity Spreadsheet: Enzyme Inhibition Constant Data from BindingDB. View Source
